N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylmorpholine-4-carboxamide
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Overview
Description
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylmorpholine-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazine ring, an azetidine ring, and a morpholine ring, making it a complex and intriguing molecule for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylmorpholine-4-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of molecular iodine as a catalyst under microwave irradiation, have been reported to enhance the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylmorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium borohydride, and various acids and bases. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Researchers are exploring its potential as a drug candidate due to its promising pharmacological properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylmorpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction mechanisms are ongoing to fully elucidate its mode of action.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide
- N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(1H-indol-3-yl)-N-methylpropanamide
Uniqueness
Compared to similar compounds, N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylmorpholine-4-carboxamide stands out due to its unique combination of the pyrazine, azetidine, and morpholine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylmorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-18(14(21)19-4-6-22-7-5-19)11-9-20(10-11)13-12(8-15)16-2-3-17-13/h2-3,11H,4-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTOJNXFZYMWPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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